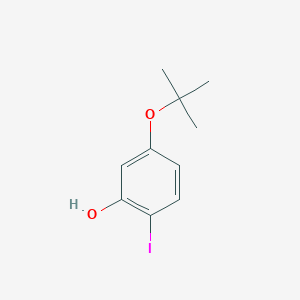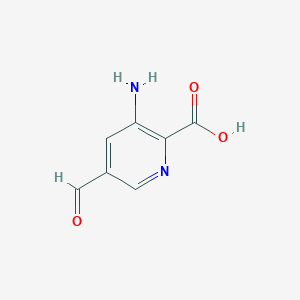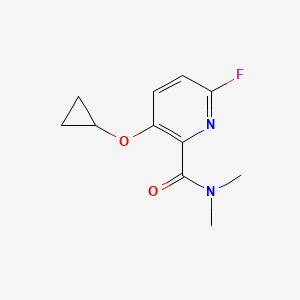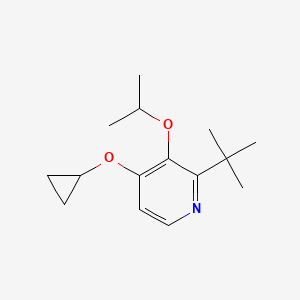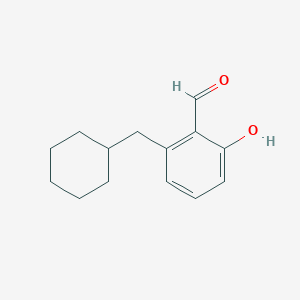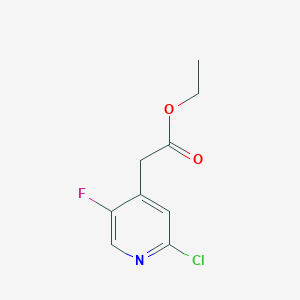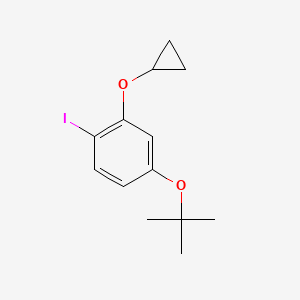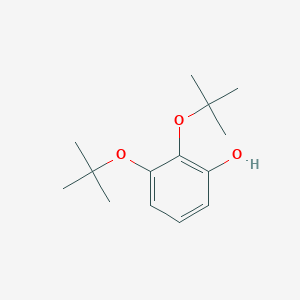
2,3-DI-Tert-butoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DI-Tert-butoxyphenol is an organic compound characterized by the presence of two tert-butoxy groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-Tert-butoxyphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Phenol and tert-butyl alcohol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Elevated temperature (e.g., 100-150°C) and solvent (e.g., toluene).
Procedure: The phenol is mixed with tert-butyl alcohol and the acid catalyst, and the mixture is heated under reflux. The reaction proceeds with the formation of this compound as the major product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,3-DI-Tert-butoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the phenol ring.
科学的研究の応用
2,3-DI-Tert-butoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used as a stabilizer in polymers and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2,3-DI-Tert-butoxyphenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative processes, thereby protecting cells from damage.
Cellular Pathways: The compound can modulate signaling pathways related to cell survival, apoptosis, and inflammation.
類似化合物との比較
2,3-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:
2,4-Ditert-butylphenol: Known for its antioxidant properties and use in stabilizing polymers.
2,6-Ditert-butylphenol: Another antioxidant with applications in preventing oxidation in various materials.
2,4,6-Tri-tert-butylphenol: A compound with enhanced steric hindrance, making it more resistant to oxidation.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Its combination of antioxidant activity and potential therapeutic applications sets it apart from other similar compounds.
特性
分子式 |
C14H22O3 |
|---|---|
分子量 |
238.32 g/mol |
IUPAC名 |
2,3-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9,15H,1-6H3 |
InChIキー |
ZCDQXQKNXJKPLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


